molecular formula C20H20N2 B14453165 N~2~,N~2~,N~7~,N~7~-Tetramethylpyrene-2,7-diamine CAS No. 78687-15-7

N~2~,N~2~,N~7~,N~7~-Tetramethylpyrene-2,7-diamine

Cat. No.: B14453165
CAS No.: 78687-15-7
M. Wt: 288.4 g/mol
InChI Key: PXLURFREHCWRNO-UHFFFAOYSA-N
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Description

N~2~,N~2~,N~7~,N~7~-Tetramethylpyrene-2,7-diamine is an organic compound with the molecular formula C20H22N2. This compound is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two amino groups at the 2 and 7 positions, each substituted with two methyl groups. This structural modification imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N~2~,N~7~,N~7~-Tetramethylpyrene-2,7-diamine typically involves the following steps:

    Starting Material: The synthesis begins with pyrene, which is commercially available.

    Nitration: Pyrene undergoes nitration to introduce nitro groups at the 2 and 7 positions.

    Reduction: The nitro groups are then reduced to amino groups using reducing agents such as tin(II) chloride (SnCl~2~) in hydrochloric acid (HCl).

    Methylation: The final step involves methylation of the amino groups using methyl iodide (CH~3~I) in the presence of a base like potassium carbonate (K~2~CO~3~).

Industrial Production Methods

Industrial production of N2,N~2~,N~7~,N~7~-Tetramethylpyrene-2,7-diamine follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N~2~,N~2~,N~7~,N~7~-Tetramethylpyrene-2,7-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H~2~) in the presence of a palladium catalyst (Pd/C).

    Substitution: The amino groups can participate in substitution reactions with electrophiles such as acyl chlorides or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Formation of corresponding quinones or other oxidized derivatives.

    Reduction: Formation of fully reduced amines.

    Substitution: Formation of acylated or sulfonylated derivatives.

Scientific Research Applications

N~2~,N~2~,N~7~,N~7~-Tetramethylpyrene-2,7-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules such as DNA and proteins.

    Medicine: Explored for its potential use in drug development, particularly in the design of anticancer agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N2,N~2~,N~7~,N~7~-Tetramethylpyrene-2,7-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets through hydrogen bonding, van der Waals forces, and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N~2~,N~2~,N~7~,N~7~-Tetramethyl-9H-fluorene-2,7-diamine: Similar structure but with a fluorene core instead of pyrene.

    N~2~,N~2~,N~7~,N~7~-Tetramethylcarbazole-2,7-diamine: Contains a carbazole core.

    N~2~,N~2~,N~7~,N~7~-Tetramethylphenanthrene-2,7-diamine: Features a phenanthrene core.

Uniqueness

N~2~,N~2~,N~7~,N~7~-Tetramethylpyrene-2,7-diamine is unique due to its pyrene core, which imparts distinct electronic and photophysical properties. This makes it particularly useful in applications requiring strong fluorescence and stability under various conditions.

Properties

78687-15-7

Molecular Formula

C20H20N2

Molecular Weight

288.4 g/mol

IUPAC Name

2-N,2-N,7-N,7-N-tetramethylpyrene-2,7-diamine

InChI

InChI=1S/C20H20N2/c1-21(2)17-9-13-5-7-15-11-18(22(3)4)12-16-8-6-14(10-17)19(13)20(15)16/h5-12H,1-4H3

InChI Key

PXLURFREHCWRNO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C3C(=C1)C=CC4=CC(=CC(=C43)C=C2)N(C)C

Origin of Product

United States

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